![molecular formula C5H13O5PS B14396427 [Ethoxy(methyl)phosphoryl]methyl methanesulfonate CAS No. 87278-41-9](/img/structure/B14396427.png)
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphoryl and methanesulfonate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate typically involves the reaction of ethoxy(methyl)phosphoryl chloride with methanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethoxy(methyl)phosphoryl chloride+Methanesulfonic acid→[Ethoxy(methyl)phosphoryl]methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The phosphoryl group can be oxidized under specific conditions, leading to the formation of higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction of the phosphoryl group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include phosphoramidates, phosphonates, or phosphorothioates.
Oxidation: Products may include phosphoric acid derivatives.
Reduction: Products can include phosphine oxides or phosphines.
Scientific Research Applications
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The phosphoryl group can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential use as a biochemical probe and in drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: A related compound with similar reactivity but lacking the phosphoryl group.
Methyl methanesulfonate: Another related compound, also lacking the phosphoryl group.
Dimethyl sulfoxide (DMSO): Shares some solvent properties but lacks the reactive functional groups.
Uniqueness
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is unique due to the presence of both phosphoryl and methanesulfonate groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
CAS No. |
87278-41-9 |
|---|---|
Molecular Formula |
C5H13O5PS |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
[ethoxy(methyl)phosphoryl]methyl methanesulfonate |
InChI |
InChI=1S/C5H13O5PS/c1-4-9-11(2,6)5-10-12(3,7)8/h4-5H2,1-3H3 |
InChI Key |
DQCNUPMGVMNUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)


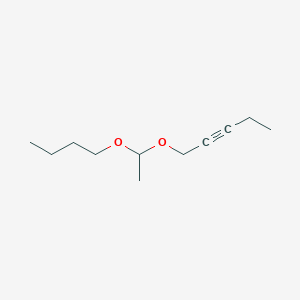
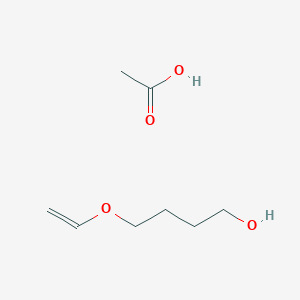
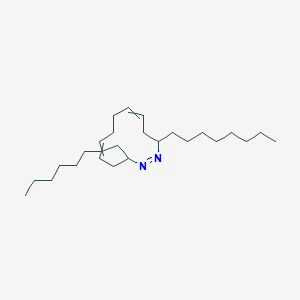

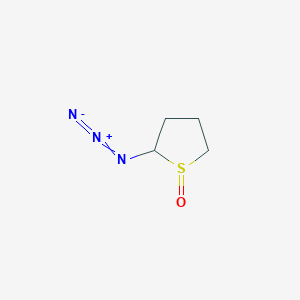

![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
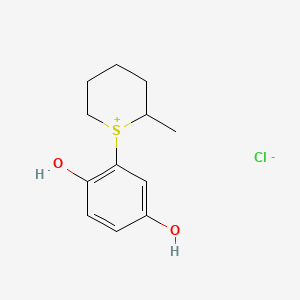
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
